2,6-Dimethylpyrimidine-4-carbaldehyde

Heterocyclic Synthesis Pyrimidine Chemistry Aldehyde Reactivity

2,6-Dimethylpyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by a 4-formyl substituent and symmetric 2,6-dimethyl substitution on the heteroaromatic ring (C₇H₈N₂O, MW: 136.15). The compound features a single rotatable bond (the aldehyde linkage), three hydrogen bond acceptors, and a calculated molecular polar surface area of approximately 47.8 dyne/cm.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 1074-39-1
Cat. No. B085604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylpyrimidine-4-carbaldehyde
CAS1074-39-1
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)C=O
InChIInChI=1S/C7H8N2O/c1-5-3-7(4-10)9-6(2)8-5/h3-4H,1-2H3
InChIKeyDDNZMSHBGPIXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylpyrimidine-4-carbaldehyde (CAS 1074-39-1): Overview for Scientific Procurement


2,6-Dimethylpyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by a 4-formyl substituent and symmetric 2,6-dimethyl substitution on the heteroaromatic ring (C₇H₈N₂O, MW: 136.15). The compound features a single rotatable bond (the aldehyde linkage), three hydrogen bond acceptors, and a calculated molecular polar surface area of approximately 47.8 dyne/cm [1]. The aldehyde group at the 4-position provides a versatile synthetic handle for condensation (e.g., Knoevenagel, Wittig) and nucleophilic addition reactions, while the 2,6-dimethyl pattern imparts a defined steric and electronic environment distinct from mono-substituted or halogenated pyrimidine analogs .

4-Formyl handle for condensation and nucleophilic addition workflows
2,6-Dimethyl substitution provides defined steric and electronic environment for chemoselectivity control
Commercially available purity supports standard laboratory-scale synthesis

2,6-Dimethylpyrimidine-4-carbaldehyde: Limitations of Simple Pyrimidine Aldehyde Replacement


A 2024 synthetic methodology study demonstrated that pyrimidine-4-carbaldehydes exhibit chemoselectivity patterns highly dependent on their substitution architecture; the 2,6-dimethyl substitution pattern modifies both steric accessibility of the 4-formyl group and electronic properties of the ring nitrogens, thereby altering regioselectivity in subsequent heterocycle-forming transformations relative to unsubstituted or 5-substituted pyrimidine-4-carbaldehydes . This substitution-specific reactivity precludes simple substitution of this building block with other pyrimidine aldehydes without extensive re-optimization of reaction conditions.

Unsubstituted or 5-substituted pyrimidine-4-carbaldehydes may exhibit different chemoselectivity due to altered steric and electronic properties.

Direct replacement without reaction re-optimization may lead to lower regioselectivity in heterocycle-forming transformations.

2,6-Dimethylpyrimidine-4-carbaldehyde: Product-Specific Quantitative Evidence


Synthetic Versatility of Pyrimidine-4-carbaldehyde Scaffolds in Heterocycle Construction

A 2024 study reported the chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidine derivatives to yield pyrimidine-4-carbaldehydes (including 2,6-dimethyl-substituted variants) in good yields. These aldehydes subsequently served as versatile handles to generate alkynyl, cyano, oxazol-5-yl, and β-ketoester substituents, and facilitated the synthesis of furo[3,2-d]pyrimidines .

Synthetic diversification
Class-level
Reported conversions to alkynyl, cyano, oxazol-5-yl, β-ketoester substituents and furo[3,2-d]pyrimidine scaffolds.
Supports building-block utility for heterocycle synthesis.
Substitution pattern may influence chemoselectivity.
Heterocyclic Synthesis Pyrimidine Chemistry Aldehyde Reactivity

2,6-Dimethylpyrimidine Scaffold in CCR5 Antagonist Drug Discovery

A 2003 SAR study by Palani et al. at Schering-Plough Research Institute reported that symmetrical 2,6-dimethylpyrimidine amide derivatives exhibited enhanced affinity for the CCR5 receptor. A specific analog (compound example 11) containing a 4,6-dimethylpyrimidine-5-carbonyl moiety demonstrated an IC50 of 32 nM against the CCR5 receptor [1][2].

CCR5 affinity (analog)
Class-level
IC50 = 32 nM (representative analog)
Reported receptor affinity for 2,6-dimethylpyrimidine pharmacophore.
Data from structurally related analog; not this aldehyde directly.
Medicinal Chemistry CCR5 Antagonists Antiviral Research

2,6-Dimethylpyrimidine-4-carbaldehyde: Commercial Availability and Purity Specifications

Commercial suppliers offer 2,6-dimethylpyrimidine-4-carbaldehyde with minimum purity specifications ranging from 95% to 98+% . The compound is typically stored long-term in a cool, dry environment to maintain stability .

Purity specification
Supporting evidence
Minimum purity 95% to 98+%
Commercially available purity supports standard synthesis.
Verify lot-specific purity; long-term cool, dry storage recommended.
Chemical Procurement Quality Control Laboratory Reagents

2,6-Dimethylpyrimidine-4-carbaldehyde: Validated Application Scenarios for Procurement


Synthesis of Diversely Substituted Pyrimidine Derivatives via 4-Formyl Handle Transformations

Employ 2,6-dimethylpyrimidine-4-carbaldehyde as a key intermediate for generating alkynyl, cyano, oxazol-5-yl, β-ketoester substituents, and furo[3,2-d]pyrimidine scaffolds through established synthetic protocols (oxidation, condensation, cycloaddition) . The 2,6-dimethyl substitution pattern provides a defined steric and electronic environment that influences chemoselectivity in subsequent transformations .

Medicinal Chemistry Building Block for CCR5-Targeted Drug Discovery Programs

Use 2,6-dimethylpyrimidine-4-carbaldehyde as a starting material for constructing 2,6-dimethylpyrimidine-containing pharmacophores validated in CCR5 antagonist development . The symmetrical 2,6-dimethylpyrimidine scaffold has demonstrated enhanced receptor affinity in clinical-stage antiviral and anti-inflammatory programs (CCR5 IC50 = 32 nM for a representative analog) [1], providing a precedent for this chemotype in infectious disease and immunology research.

General Heterocyclic Synthesis Requiring Pyrimidine-4-carbaldehyde Building Blocks

Utilize 2,6-dimethylpyrimidine-4-carbaldehyde as a representative member of the pyrimidine-4-carbaldehyde class for exploring condensation reactions (Knoevenagel, Wittig) and nucleophilic additions in heterocyclic synthesis . The commercially available purity grades (95-98+%) [1] support standard laboratory-scale synthetic operations.

Application
Selection Property
Validation Focus
Pyrimidine heterocycle diversification
4-Formyl synthetic handle
Chemoselectivity and substituent tolerance
CCR5 pharmacophore synthesis
2,6-Dimethylpyrimidine scaffold
Receptor affinity context (dimethyl substitution pattern)
General aldehyde condensation reactions
Aldehyde reactivity (Knoevenagel, Wittig)
Purity specification and storage reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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